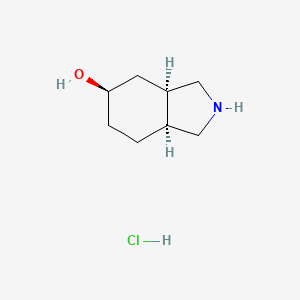

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole

Description

(3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole is a chiral isoindole derivative characterized by a hydroxyl group at the 5-position and a fused bicyclic structure. The compound exists as a hydrochloride salt (CAS RN: 52865-10-8) and is commercially available for research purposes, with suppliers such as Matrix Scientific offering it under controlled storage conditions (room temperature) .

Properties

IUPAC Name |

(3aR,5R,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZXEQGQTRITTG-ARIDFIBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2CC1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNC[C@@H]2C[C@@H]1O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Development

1. Biological Activity

The compound exhibits a range of biological activities including:

- Antimicrobial Properties : Studies suggest that (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

- Antitumor Activity : Preliminary research indicates that this isoindole derivative may possess anticancer properties by inducing apoptosis in cancer cells.

2. Mechanism of Action

Research has indicated that (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole interacts with multiple biological targets. Molecular docking studies suggest it can bind to specific receptors and enzymes, influencing various signaling pathways involved in disease processes. Such interactions are crucial for understanding its pharmacodynamics and therapeutic potential.

Synthesis and Structural Insights

1. Synthetic Methods

The synthesis of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole can be achieved through several chemical reactions. Notable methods include:

- Iron-mediated Cross-Coupling Reactions : These reactions facilitate the introduction of aryl or benzyl groups into the isoindole structure, enhancing its biological activity .

2. Structural Comparison

The compound's unique stereochemistry differentiates it from other isoindoles. A comparison with structurally similar compounds highlights its distinct properties:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylisoindole | Methyl group substitution at position 2 | Antimicrobial |

| 1-Hydroxyisoindole | Hydroxyl group at position 1 | Neuroprotective |

| 5-Hydroxyindole | Hydroxyl group at position 5 | Antidepressant |

This table illustrates how the specific configuration of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole contributes to its unique biological activities not observed in other isoindoles.

Case Studies and Real-world Applications

1. Case Study on Antitumor Effects

Recent studies have investigated the antitumor effects of (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole using various cancer cell lines. Results indicated significant reductions in cell viability and induction of apoptosis at specific concentrations, supporting its potential as a therapeutic agent against cancer .

2. Real-world Evidence in Drug Development

In drug development contexts, compounds like (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole are evaluated through real-world evidence studies to assess their effectiveness compared to existing treatments. For instance, comparative studies have shown that compounds with similar mechanisms can enhance treatment outcomes when used alongside conventional therapies .

Comparison with Similar Compounds

Structural and Stereochemical Differences

The compound’s closest analogs include:

| Compound Name | CAS RN | Key Substituents/Modifications | Stereochemistry |

|---|---|---|---|

| (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole | 52865-10-8 | Hydroxyl at C5; bicyclic isoindole core | 3aR,5R,7aS (relative) |

| (3aR,4S,7R,7aS)-Lurasidone Hydrochloride | 367514-88-3 | Benzothiophene moiety; piperazine side chain | 3aR,4S,7R,7aS |

| (3aR,7aS)-rel-2-Benzyl-5-hydroxy-octahydro-2H-Isoindole | 203661-66-9 | Benzyl group at C2; hydroxyl at C5 | 3aR,7aS (relative) |

| Octahydro-1H-isoindol-5-ol | 52865-08-4 | Hydroxyl at C5; no additional substituents | 3aR,5S,7aS (stereoisomer) |

Key Observations :

- Stereochemistry : The (3aR,5R,7aS) configuration differentiates the target compound from its stereoisomer (3aR,5S,7aS)-octahydro-1H-isoindol-5-ol (CAS RN: 52865-08-4), which has an inverted hydroxyl group configuration at C5 . This stereochemical variance can significantly impact receptor binding and metabolic stability.

- Substituents : The absence of bulky side chains (e.g., benzyl or piperazine groups) in the target compound contrasts with analogs like lurasidone hydrochloride, a clinically approved antipsychotic with a benzothiophene-piperazine structure .

Physicochemical Properties

- Solubility : As a hydrochloride salt, the target compound likely exhibits higher aqueous solubility than neutral isoindoles such as (3aR,7aS)-rel-2-benzyl-5-hydroxy-octahydro-2H-isoindole (CAS RN: 203661-66-9) .

Q & A

Basic: What synthetic methodologies are recommended for preparing (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole?

Answer:

The synthesis typically involves stereoselective reduction or functionalization of isoindole precursors. For example, LiAlH4-mediated reductions of tetrahydroisoindole diones (e.g., (3aR,7aS)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione) under anhydrous THF at 0°C can yield hydroxylated derivatives . Key steps include controlled exothermic reactions and purification via recrystallization. Optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to preserve stereochemistry, as seen in similar isoindole syntheses .

Basic: Which spectroscopic techniques are most effective for structural characterization?

Answer:

- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming stereochemistry and substituent positions. For example, diastereotopic protons in hexahydroisoindole derivatives show distinct splitting patterns .

- X-ray Crystallography : Resolves absolute configuration, as demonstrated in HIV-1 protease inhibitor studies where isoindole derivatives were co-crystallized with target proteins .

- FT-IR : Validates hydroxyl (-OH) and carbonyl (C=O) groups, with typical O-H stretches at 3200–3600 cm<sup>-1</sup> and C=O at ~1700 cm<sup>-1</sup> .

Advanced: How do electronic and steric effects influence tautomeric stability in isoindole derivatives?

Answer:

Tautomeric equilibria between 1H- and 2H-isoindole forms are sensitive to substituents. Alkoxy groups (e.g., 3-methoxy) stabilize the 1H-form via resonance, while bulky aryl substituents favor the 2H-form due to steric hindrance. For instance, 3-alkoxy-1-aryl-isoindoles exhibit a 9:1 preference for the 1H-tautomer, validated by <sup>15</sup>N NMR and computational studies . Adjusting substituent electronic profiles (e.g., electron-withdrawing groups) can shift equilibrium, enabling tailored reactivity in catalytic or pharmaceutical applications.

Advanced: What computational models predict the compound’s pharmacokinetic and thermodynamic properties?

Answer:

- Quantum Chemical Calculations : Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts optimized 3D structures, molecular orbitals, and electrostatic potentials. These models correlate with experimental NMR and crystallographic data .

- QSPR/QSAR : Quantitative Structure-Property Relationship models estimate solubility, logP, and bioavailability. For example, polar surface area (PSA) calculations for hydroxylated isoindoles (~90 Ų) suggest moderate membrane permeability .

- Molecular Dynamics (MD) : Simulates interactions with biological targets (e.g., HIV-1 protease), identifying binding poses and stability of isoindole-containing inhibitors .

Basic: How can researchers address contradictions in melting point data for isoindole derivatives?

Answer:

Discrepancies in melting points (e.g., 232–234°C vs. 208–210°C for indole-5-carboxylic acid derivatives) often arise from:

- Polymorphism : Different crystalline forms due to recrystallization solvents (e.g., DMF vs. ethanol).

- Purity : Impurities (e.g., residual solvents or byproducts) lower observed melting ranges. Use HPLC (>98% purity) and DSC for validation .

- Stereochemical Variance : Diastereomers or enantiomers may exhibit distinct thermal behaviors .

Advanced: What strategies enhance the compound’s stability under physiological conditions?

Answer:

- Prodrug Design : Esterification of the hydroxyl group (e.g., ethyl carbonate derivatives) improves metabolic stability, as seen in HIV protease inhibitors .

- Formulation : Encapsulation in cyclodextrins or lipid nanoparticles reduces hydrolysis rates.

- pH Optimization : Buffering near the compound’s pKa (~9–10 for phenolic -OH) minimizes degradation in aqueous media .

Basic: What analytical challenges arise in quantifying isoindole derivatives in biological matrices?

Answer:

- Matrix Interference : Endogenous indoles (e.g., 5-HIAA) complicate LC-MS/MS analysis. Use deuterated internal standards (e.g., D6-labeled analogs) for accurate quantification .

- Low Volatility : Derivatization (e.g., silylation for GC-MS) enhances detectability.

- Photoinstability : Protect samples from UV light during storage and analysis .

Advanced: How does stereochemistry impact the compound’s pharmacological activity?

Answer:

The (3aR,5R,7aS)-rel configuration is critical for target engagement. For example, in HIV-1 protease inhibitors, the 5R-hydroxy group forms hydrogen bonds with catalytic aspartate residues (Asp25/Asp25′), while the 3aR/7aS configuration ensures optimal fit within the hydrophobic active site. Enantiomeric impurities reduce binding affinity by >100-fold . Chiral HPLC (e.g., CHIRALPAK® columns) is recommended for enantiomeric excess (ee) validation .

Basic: What are the key safety considerations when handling this compound?

Answer:

- Toxicity : Isoindole derivatives may exhibit mutagenic potential. Follow GHS Category 2 protocols (e.g., gloves, fume hoods) .

- Reactivity : The hydroxyl group can undergo oxidation; store under inert gas (N2 or Ar) at -20°C .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal per EPA guidelines.

Advanced: What novel applications are emerging for isoindole derivatives in materials science?

Answer:

- Organic Semiconductors : Planar isoindole cores enable π-stacking in thin-film transistors (e.g., mobility ~0.1–1 cm²/V·s) .

- Metal-Organic Frameworks (MOFs) : Coordination with transition metals (e.g., Cu<sup>2+</sup>) creates porous structures for gas storage (CO2 uptake: ~5 mmol/g at 1 bar) .

- Fluorescent Probes : Substituent-dependent emission (λem = 400–600 nm) enables bioimaging applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.